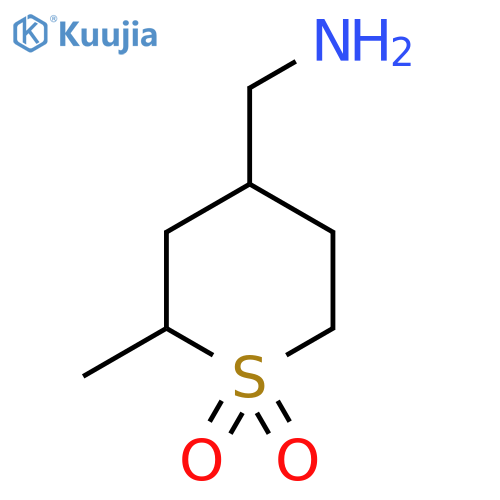

Cas no 2287271-06-9 (4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione)

4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione 化学的及び物理的性質

名前と識別子

-

- EN300-4005051

- 2287271-06-9

- 4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione

- 4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione

-

- インチ: 1S/C7H15NO2S/c1-6-4-7(5-8)2-3-11(6,9)10/h6-7H,2-5,8H2,1H3

- InChIKey: HTJHILIKRMXLKR-UHFFFAOYSA-N

- ほほえんだ: S1(CCC(CN)CC1C)(=O)=O

計算された属性

- せいみつぶんしりょう: 177.08234989g/mol

- どういたいしつりょう: 177.08234989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 68.5Ų

4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-4005051-0.05g |

4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione |

2287271-06-9 | 0.05g |

$924.0 | 2023-05-30 | ||

| Enamine | EN300-4005051-0.5g |

4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione |

2287271-06-9 | 0.5g |

$1056.0 | 2023-05-30 | ||

| Enamine | EN300-4005051-0.1g |

4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione |

2287271-06-9 | 0.1g |

$968.0 | 2023-05-30 | ||

| Enamine | EN300-4005051-2.5g |

4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione |

2287271-06-9 | 2.5g |

$2155.0 | 2023-05-30 | ||

| Enamine | EN300-4005051-1.0g |

4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione |

2287271-06-9 | 1g |

$1100.0 | 2023-05-30 | ||

| Enamine | EN300-4005051-5.0g |

4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione |

2287271-06-9 | 5g |

$3189.0 | 2023-05-30 | ||

| Enamine | EN300-4005051-0.25g |

4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione |

2287271-06-9 | 0.25g |

$1012.0 | 2023-05-30 | ||

| Enamine | EN300-4005051-10.0g |

4-(aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione |

2287271-06-9 | 10g |

$4729.0 | 2023-05-30 |

4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione 関連文献

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dioneに関する追加情報

Comprehensive Overview of 4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione (CAS No. 2287271-06-9)

4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione (CAS No. 2287271-06-9) is a specialized organic compound with a unique molecular structure, combining a thiane backbone with an aminomethyl functional group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its sulfone moiety (1,1-dione) and methyl substitution at the 2-position contribute to its distinct chemical properties, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for sulfur-containing heterocycles like 4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione has surged, driven by their applications in drug discovery. Researchers are particularly interested in its role as a precursor for central nervous system (CNS) therapeutics, given the aminomethyl group's ability to enhance blood-brain barrier permeability. The compound's CAS No. 2287271-06-9 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and structure-activity relationship (SAR) studies.

From a synthetic perspective, 4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione exemplifies modern trends in green chemistry. Its synthesis often involves catalytic methods to minimize waste, aligning with the pharmaceutical industry's focus on sustainable manufacturing. Computational chemists also study this compound to model molecular interactions, leveraging tools like density functional theory (DFT) to predict its reactivity—a topic frequently queried in AI-driven chemistry platforms.

The compound's thiane-1,1-dione core is structurally analogous to several FDA-approved drugs, sparking interest in its potential for drug repurposing. Patent analyses reveal growing IP activity around derivatives of CAS No. 2287271-06-9, particularly for metabolic disorder treatments. This aligns with current healthcare trends targeting diabetes and obesity, where sulfone-containing compounds show promise as enzyme modulators.

Analytical characterization of 4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione typically involves NMR spectroscopy and high-resolution mass spectrometry (HRMS), techniques widely discussed in open-access chemistry forums. Its logP and pKa values—critical for ADME predictions—are frequently searched parameters, reflecting the compound's pharmacokinetic relevance. Recent studies also explore its crystal packing behavior using X-ray diffraction, a hotspot in materials science communities.

In agrochemical applications, derivatives of CAS No. 2287271-06-9 are investigated for plant growth regulation, coinciding with global interest in sustainable agriculture. The methyl-thiane scaffold shows herbicidal selectivity in preliminary trials, a subject gaining traction in crop protection research. This dual applicability in pharma and agro sectors makes 4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione a compelling case for interdisciplinary innovation.

Quality control protocols for this compound emphasize HPLC purity assays and residual solvent analysis, addressing stringent regulatory requirements. These procedures are critical given the compound's use in GMP-compliant synthesis, a major concern for contract research organizations (CROs). Stability studies under various pH conditions are another focal point, often documented in ICH guidelines-aligned publications.

Emerging research explores the chemoenzymatic modification of 4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione, leveraging biocatalysis to create chiral derivatives. This approach resonates with the biotech industry's shift toward enzyme-mediated synthesis, reducing reliance on traditional heavy metal catalysts. Such innovations position CAS No. 2287271-06-9 as a testbed for next-generation synthetic methodologies.

From a commercial standpoint, suppliers often highlight the compound's batch-to-batch consistency and scalability—key purchasing criteria for process chemistry teams. Its MSDS-compliant handling procedures are routinely updated to reflect evolving EHS standards, ensuring safe industrial use. Market intelligence indicates rising procurement volumes, particularly from APAC-based life science hubs.

In conclusion, 4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione (CAS No. 2287271-06-9) represents a multifaceted research tool bridging small molecule drug development and sustainable chemistry. Its structural features continue to inspire novel applications across therapeutic and agricultural domains, solidifying its status as a high-value chemical entity in contemporary science.

2287271-06-9 (4-(Aminomethyl)-2-methyl-1lambda6-thiane-1,1-dione) 関連製品

- 1804412-57-4(2-Methoxybenzo[d]oxazole-6-sulfonyl chloride)

- 1353975-14-0(2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone)

- 2228158-01-6(2-{1-3-(dimethylamino)phenylcyclopropyl}-2-hydroxyacetic acid)

- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)

- 2171261-36-0((2S)-3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylphenylformamido}-2-hydroxypropanoic acid)

- 345658-95-9(3-Bromo-2,2,3,3-tetrafluoropropylamine)

- 899955-33-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide)

- 85237-56-5(3-Amino-4-hydroxy-N-methyl-benzenesulfonamide)

- 2138428-01-8(Tert-butyl 3-(4-amino-3,5-difluorophenyl)prop-2-ynoate)

- 1421473-25-7(4-cyclopropyl-N-ethyl-2-phenylpiperazine-1-carboxamide)